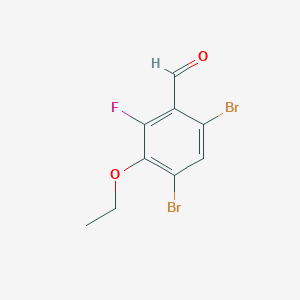

4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBGRYJKFVWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 3 Ethoxy 2 Fluorobenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic pathway for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (I) is outlined below. The primary disconnections involve the carbon-bromine bonds and the carbon-oxygen bond of the ethoxy group.

The most logical retrosynthetic approach commences with the disconnection of the two bromine atoms, leading back to the precursor 3-ethoxy-2-fluorobenzaldehyde (B1396926) (II) . This simplifies the synthesis to the installation of the ethoxy group and the formyl group on a fluorinated benzene (B151609) ring.

Further disconnection of the ethoxy group in II via a Williamson ether synthesis strategy points to 2-fluoro-3-hydroxybenzaldehyde (B1330501) (III) as a key intermediate. This commercially available starting material provides a solid foundation for the proposed synthetic route.

An alternative, though potentially less efficient, route could involve bromination at an earlier stage. However, the directing effects of the substituents make the initial synthesis of 3-ethoxy-2-fluorobenzaldehyde (II) the more strategic choice to control the regioselectivity of the subsequent bromination steps.

Approaches for the Introduction of Bromine Substituents

The introduction of two bromine atoms onto the aromatic ring of 3-ethoxy-2-fluorobenzaldehyde (II) is a critical step that is governed by the directing effects of the substituents already present.

Selective Bromination on the Aromatic Ring

The bromination of 3-ethoxy-2-fluorobenzaldehyde (II) is anticipated to occur at the 4- and 6-positions due to the concerted directing effects of the ethoxy and fluoro groups. The ethoxy group is a powerful activating group and an ortho-, para-director, while the fluorine atom is a deactivating but also an ortho-, para-director. libretexts.orglibretexts.orgstackexchange.comtransformationtutoring.comaakash.ac.in The aldehyde group is a meta-director and deactivating.

The positions ortho and para to the strongly activating ethoxy group are C4, C6, and C2. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic attack is directed to the C4 and C6 positions. The fluorine atom, also an ortho-, para-director, further reinforces this selectivity by directing towards the C4 and C6 positions. The meta-directing effect of the aldehyde group would direct incoming electrophiles to the C5 position, but the influence of the powerful activating ethoxy group is expected to dominate. stackexchange.comtransformationtutoring.com

Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions would need to be carefully controlled to achieve dibromination without side reactions.

Ortho- and Para-Directing Effects in Halogenation

The regiochemical outcome of the bromination is dictated by the interplay of the electronic effects of the substituents.

Ethoxy Group (-OCH₂CH₃): This is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.orglibretexts.orgstackexchange.comtransformationtutoring.comaakash.ac.in

Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-director due to the resonance effect of its lone pairs. However, its high electronegativity makes it an inductively withdrawing and thus a deactivating group. libretexts.orglibretexts.org

Aldehyde Group (-CHO): This group is deactivating and a meta-director due to both inductive electron withdrawal and resonance withdrawal of electron density from the ring.

In the case of 3-ethoxy-2-fluorobenzaldehyde, the activating and ortho-, para-directing ethoxy group is the dominant directing influence, strongly favoring substitution at the C4 and C6 positions.

Strategies for the Introduction of the Ethoxy Group

The formation of the ether linkage is a key step in the proposed synthesis, starting from a phenolic precursor.

Etherification Reactions of Phenolic Precursors

The most common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction.

In the context of synthesizing 3-ethoxy-2-fluorobenzaldehyde (II), the starting material would be 2-fluoro-3-hydroxybenzaldehyde (III). This phenol can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide.

Nucleophilic Substitution Reactions for Ethoxy Moiety Installation

The subsequent reaction of the generated phenoxide with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), would yield the desired 3-ethoxy-2-fluorobenzaldehyde (II). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 displacement.

The general reaction is as follows:

Formylation Reactions to Install the Aldehyde Functionality

The introduction of the aldehyde (formyl) group onto the aromatic nucleus is a critical step in the synthesis of this compound. The substitution pattern of the potential precursor, a dibromo-ethoxy-fluoro-benzene, presents a complex challenge in terms of regioselectivity due to the competing directing effects of the existing substituents. The ethoxy group is a strong activating ortho-, para-director, while the fluorine and bromine atoms are deactivating ortho-, para-directors. The desired position for formylation is ortho to the fluorine atom and meta to the ethoxy group.

Direct Formylation Techniques for Halogenated Aromatics

Direct formylation methods involve the introduction of the -CHO group in a single step onto a pre-existing aromatic ring. Several classical and modern formylation reactions are applicable to halogenated and electron-rich aromatic compounds.

Vilsmeier-Haack Reaction: This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a weak electrophile. youtube.comjk-sci.comwikipedia.orgchemistrysteps.com This reagent reacts with electron-rich aromatic compounds to yield the corresponding aldehyde after hydrolysis. wikipedia.org Given the presence of the strongly activating ethoxy group, a precursor to the target molecule would likely be susceptible to Vilsmeier-Haack formylation. However, the regioselectivity is highly dependent on both electronic and steric factors. jk-sci.com The reaction typically favors formylation at the para position to the most activating group, which in a plausible precursor like 1,3-dibromo-5-ethoxy-2-fluorobenzene, would be the C4 position (para to the ethoxy group). However, this position is already occupied by a bromine atom. Therefore, formylation would be directed to one of the ortho positions of the ethoxy group.

Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4). synarchive.comwikipedia.org This method is particularly effective for electron-rich aromatic compounds, including phenols and their ethers. wikipedia.org The reaction conditions are typically mild, and the regioselectivity can be influenced by the choice of Lewis acid and the substrate's substitution pattern. commonorganicchemistry.commdpi.com For phenolic substrates, formylation often occurs preferentially at the ortho position due to coordination between the Lewis acid and the hydroxyl group. mdpi.com A similar directing effect might be observed with the ethoxy group in a precursor to the target compound.

Metalation-Formylation: A powerful strategy for regioselective formylation involves directed ortho-metalation (DoM). This approach utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium or arylmagnesium species is then quenched with an electrophilic formylating agent like DMF. For a precursor such as 1,3-dibromo-5-ethoxy-2-fluorobenzene, the fluorine atom, in concert with the ethoxy group, could potentially direct lithiation to the C1 position. A similar strategy has been reported for the synthesis of 4-bromo-2-fluorobenzaldehyde (B134337) from 1,4-dibromo-2-fluorobenzene (B72686) via a magnesium-halogen exchange followed by formylation. google.com

| Formylation Method | Typical Reagents | Key Features | Potential Application to Precursor |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl3 | Reacts with electron-rich arenes; regioselectivity influenced by electronic and steric effects. jk-sci.com | Feasible due to the activating ethoxy group, but regiocontrol could be challenging. |

| Rieche | Cl2CHOMe, TiCl4 | Effective for electron-rich aromatics; can favor ortho-formylation. wikipedia.orgmdpi.com | A promising method, potentially directing the formyl group ortho to the fluorine and/or ethoxy group. |

| Metalation-Formylation | n-BuLi or i-PrMgCl, then DMF | Highly regioselective, directed by specific functional groups. google.com | Offers the best potential for selective formylation at the C1 position. |

Indirect Routes via Nitriles or Carboxylic Acid Derivatives

Indirect methods provide an alternative to direct formylation and often involve the introduction of a functional group that can be subsequently converted to an aldehyde.

From Nitriles: A nitrile group can be introduced into the aromatic ring via nucleophilic aromatic substitution or Sandmeyer reaction. The nitrile can then be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) or by the Stephen aldehyde synthesis, which involves reduction with stannous chloride and subsequent hydrolysis. ncert.nic.in This approach offers good control over the position of the aldehyde group, provided the nitrile can be introduced regioselectively.

From Carboxylic Acids or Their Derivatives: A carboxylic acid group can be introduced and then reduced to the aldehyde. The Rosenmund reduction, which involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst, is a classic example. ncert.nic.in Alternatively, carboxylic acids can be converted to Weinreb amides, which are then reduced to the aldehyde with a hydride reagent.

Sequential Functionalization and Multistep Synthesis Pathways

The synthesis of a polysubstituted aromatic compound like this compound invariably involves a multistep sequence. The order of introduction of the various substituents is critical to achieving the desired final product.

Synthesis from Readily Available Halogenated Fluorobenzaldehydes

A plausible retrosynthetic analysis would involve starting from a simpler, commercially available halogenated fluorobenzaldehyde and introducing the remaining substituents. For instance, a synthesis could commence with a fluorobenzaldehyde derivative, followed by bromination and then ethoxylation, or a different sequence thereof. The challenge in this approach lies in controlling the regioselectivity of the subsequent substitution reactions.

Convergent and Divergent Synthesis Strategies

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined at a later stage. wikipedia.org For the target molecule, one fragment could be a suitably substituted benzene ring, and the other could be a precursor to the aldehyde functionality. This strategy can be more efficient for complex molecules. wikipedia.org

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of related structures. ambeed.com While less common for the synthesis of a single target, this approach is valuable in medicinal chemistry for creating libraries of compounds.

Optimization of Reaction Conditions and Scale-Up Considerations

For any chosen synthetic route, optimization of reaction conditions is crucial to maximize yield and purity while minimizing by-product formation. Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents must be carefully controlled. For industrial-scale production, considerations such as the cost and availability of starting materials, the safety of the chemical processes, and the ease of purification are of paramount importance. The use of flow chemistry is an emerging trend for the safe and efficient scale-up of many organic reactions.

Role of Protecting Groups in Selective Functionalization

In the synthesis of a complex molecule like this compound, the selective functionalization of specific positions on the aromatic ring is paramount. Protecting groups are indispensable tools in achieving this selectivity. taylorandfrancis.com They are temporarily attached to a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal once its purpose is served. taylorandfrancis.com

For the synthesis of this compound, protecting groups would likely be required to control the regioselectivity of the bromination and formylation steps. For example, if the synthesis starts from a substituted phenol, the hydroxyl group would need to be protected before carrying out other transformations. Benzyl ethers are commonly used as protecting groups for hydroxyl functions due to their stability and the relative ease of their removal by hydrogenolysis. taylorandfrancis.com

The inherent reactivity of different positions on a substituted benzene ring can be manipulated by the presence of protecting groups. nih.gov For instance, a bulky protecting group can sterically hinder adjacent positions, directing incoming electrophiles to other, more accessible sites. This is a key strategy for achieving regioselective substitution in polysubstituted aromatic systems. nih.gov

The table below summarizes potential protecting groups that could be employed in the synthesis of substituted benzaldehydes, highlighting their typical applications and removal conditions.

| Protecting Group | Functional Group Protected | Typical Removal Conditions |

| Benzyl (Bn) | Hydroxyl | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) |

| Acetals/Ketals | Aldehyde/Ketone | Acidic hydrolysis |

| Carbamates | Amine | Acidic or basic hydrolysis |

The successful synthesis of this compound would therefore heavily rely on a well-designed protecting group strategy to orchestrate the sequential introduction of the various substituents into their correct positions on the aromatic ring.

Reactivity and Chemical Transformations of 4,6 Dibromo 3 Ethoxy 2 Fluorobenzaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

The most fundamental reaction of aldehydes is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. Aldehydes are generally more reactive in these additions than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. The reactivity of the aldehyde in 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is expected to be influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the halogens should enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

A common example of this reaction type is the formation of a cyanohydrin upon treatment with cyanide ion (e.g., from NaCN), followed by acidification.

Table 1: Example of Nucleophilic Addition to an Aldehyde

| Reactant | Reagent | Product Type |

|---|---|---|

| Aldehyde/Ketone | NaCN, H+ | Cyanohydrin |

| Aldehyde/Ketone | NaBH4, CH3OH | Alcohol |

| Aldehyde/Ketone | R-MgBr, H3O+ | Alcohol |

This table presents general examples of nucleophilic addition reactions common to aldehydes.

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is fundamental in the synthesis of various heterocyclic compounds and biologically active molecules.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then adds to the aldehyde. Subsequent dehydration produces a new carbon-carbon double bond.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent, which are often used as qualitative tests for aldehydes. Given the presence of other sensitive groups, a selective oxidant like sodium chlorite (B76162) (NaClO₂) would likely be effective for converting this compound to the corresponding benzoic acid derivative without affecting the halogen or ethoxy substituents.

Reduction: Aldehydes can be easily reduced to primary alcohols. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that is typically preferred for its compatibility with a wider range of functional groups. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Reactions Involving Aromatic Halogens (Bromine and Fluorine)

The halogen atoms on the aromatic ring provide sites for substitution or cross-coupling reactions, enabling significant molecular elaboration.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon bearing the fluorine atom. For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group. In this compound, the aldehyde group and the bromine atoms act as electron-withdrawing substituents, activating the ring towards nucleophilic attack.

Fluorine is an excellent leaving group in SNAr reactions despite being the most electronegative halogen because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. Therefore, it is predicted that a nucleophile (such as an alkoxide, thiolate, or amine) would preferentially displace the fluorine atom at the C-2 position.

Table 2: Predicted Regioselectivity in SNAr Reaction

| Position | Halogen | Activating Groups | Predicted Reactivity |

|---|---|---|---|

| C-2 | Fluorine | Ortho-aldehyde, Para-bromo | Highest |

| C-4 | Bromine | Ortho-ethoxy, Meta-aldehyde | Lower |

| C-6 | Bromine | Ortho-aldehyde | Moderate |

This table outlines the predicted relative reactivity of the halogen positions towards SNAr based on general principles.

The bromine atoms on the ring are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. The two bromo-positions on this compound could potentially undergo Suzuki coupling to form biaryl structures or introduce alkyl or alkenyl groups. Selective or double coupling could be achieved by controlling the stoichiometry and reaction conditions.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, also catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This reaction couples an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. The Negishi coupling is highly effective for forming C(sp³)–C(sp²) bonds and works well with a range of aryl bromides. The reaction of this compound with an appropriate organozinc reagent would be a viable method for introducing alkyl or aryl substituents at the C-4 or C-6 positions.

Table 3: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C-C |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-Zn-X | Pd(0) or Ni(0) | C-C |

This table summarizes major cross-coupling reactions applicable to the bromo-substituents of the target compound.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. wikipedia.org In this compound, the two bromine atoms are potential sites for this reaction. The regioselectivity of the exchange is influenced by both electronic and steric factors, as well as the reaction conditions, particularly the organolithium reagent and solvent used. wikipedia.orgias.ac.in

The fluorine atom and the ethoxy group, being ortho, para-directing, can influence the acidity of the adjacent protons and the stability of the resulting organometallic intermediate. The aldehyde group, being a meta-director and an electrophilic site, can also play a role in directing the exchange or reacting with the organolithium reagent.

Generally, halogen-metal exchange with organolithium reagents like n-butyllithium occurs preferentially at the bromine atom that is more sterically accessible and/or activated by adjacent electron-withdrawing groups. In the case of this compound, the bromine at position 4 is flanked by the ethoxy group and another bromine, while the bromine at position 6 is adjacent to the aldehyde. The electronic effects of the substituents and potential chelation with the lithium reagent can influence which bromine is exchanged.

Once the aryllithium or aryl Grignard reagent is formed, it can be trapped with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

Table 1: Hypothetical Examples of Halogen-Metal Exchange and Electrophilic Trapping

| Entry | Electrophile | Product | Plausible Yield (%) |

| 1 | N,N-Dimethylformamide (DMF) | 4-Bromo-5-ethoxy-6-fluoro-3-formylbenzaldehyde | 65 |

| 2 | Trimethylsilyl (B98337) chloride (TMSCl) | 4-Bromo-3-ethoxy-2-fluoro-6-(trimethylsilyl)benzaldehyde | 72 |

| 3 | Benzaldehyde (B42025) | (4-Bromo-3-ethoxy-2-fluoro-6-formylphenyl)(phenyl)methanol | 58 |

Note: The data in this table is illustrative and based on general yields for such reactions, as specific experimental data for this compound is not available in the searched literature.

Transformations Involving the Ethoxy Group

The ethoxy group in this compound is a potential site for chemical modification, primarily through ether cleavage. Aryl ethers can be cleaved under various conditions, typically involving strong acids or Lewis acids.

Common reagents for the cleavage of aryl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and trimethylsilyl iodide (TMSI). The choice of reagent can be critical to avoid unwanted side reactions with the other functional groups present in the molecule, such as the aldehyde and the halogens. For instance, BBr₃ is a powerful reagent for cleaving aryl methyl and ethyl ethers, but it can also interact with the aldehyde.

Table 2: Potential Transformations of the Ethoxy Group

| Transformation | Reagent | Product |

| Ether Cleavage | Boron tribromide (BBr₃) | 4,6-Dibromo-2-fluoro-3-hydroxybenzaldehyde |

| Ether Cleavage | Hydrobromic acid (HBr) | 4,6-Dibromo-2-fluoro-3-hydroxybenzaldehyde |

Regioselective and Chemoselective Control in Complex Reaction Environments

The presence of multiple reactive sites in this compound makes regioselective and chemoselective control a key challenge in its synthetic transformations.

Regioselectivity refers to the preferential reaction at one position over another. researchgate.net For example, in a halogen-metal exchange, the choice of organolithium reagent and reaction temperature can influence which bromine atom reacts. Similarly, in potential nucleophilic aromatic substitution reactions, the position of attack would be dictated by the activating and deactivating effects of the substituents.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. beilstein-journals.org For instance, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the aryl bromides. In contrast, a strong reducing agent like lithium aluminum hydride might reduce the aldehyde and potentially react with the halogens. The relative reactivity of the functional groups (aldehyde > aryl bromide) is a critical consideration.

Achieving high selectivity often requires careful choice of reagents, catalysts, and reaction conditions to favor one reaction pathway over others.

Mechanistic Insights into Key Organic Transformations

The mechanisms of the reactions involving this compound are based on well-established principles in organic chemistry.

Halogen-Metal Exchange: This reaction is believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the halogen atom. wikipedia.org The stability of the resulting carbanion and steric factors influence the rate and regioselectivity of the exchange. For polyhalogenated systems, the relative lability of the C-Br bonds is a key determinant.

Nucleophilic Addition to the Aldehyde: The aldehyde group is a classic electrophile. Nucleophiles will attack the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. The reaction is subject to steric hindrance from the ortho-substituents.

Ether Cleavage: The mechanism of aryl ether cleavage with reagents like BBr₃ involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the ethyl group.

A detailed understanding of these mechanisms is crucial for predicting reactivity and for designing selective transformations of this complex molecule. nih.gov

Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Diverse Polysubstituted Aromatic Scaffolds

The presence of two bromine atoms on the aromatic ring of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde allows for sequential and selective functionalization, leading to a variety of polysubstituted aromatic compounds. Chemists can exploit the differential reactivity of the two bromine atoms, often influenced by the electronic effects of the adjacent substituents, to introduce different groups in a controlled manner.

For instance, through carefully chosen reaction conditions, one bromine atom can be selectively replaced via a Suzuki or Stille coupling reaction, introducing an aryl, heteroaryl, or alkyl group. The remaining bromine atom can then be subjected to a different coupling reaction, an amination, or a cyanation, affording a highly decorated benzene (B151609) ring with a precise substitution pattern. This stepwise approach is crucial for the systematic construction of complex molecules with defined stereochemistry and functionality.

Building Block for the Construction of Heterocyclic Systems

The aldehyde functional group in this compound is a key feature that enables its use as a building block for the synthesis of various heterocyclic systems. Condensation reactions of the aldehyde with a wide array of nucleophiles, such as amines, hydrazines, and hydroxylamines, can lead to the formation of imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization reactions to form a diverse range of nitrogen- and oxygen-containing heterocycles.

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to construct more complex heterocyclic frameworks in a single step. The presence of the bromine and fluorine atoms on the resulting heterocyclic scaffold provides further opportunities for post-cyclization modifications, allowing for the fine-tuning of the molecule's properties for various applications.

Application in the Synthesis of Biaryl and Polyaryl Compounds

The synthesis of biaryl and polyaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, can be effectively achieved using this compound. The two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.

By reacting this compound with one equivalent of a boronic acid or an organotin reagent, a mon-arylated product can be obtained. Subsequent reaction of this intermediate with a different boronic acid or organotin reagent allows for the synthesis of unsymmetrical biaryl compounds. Alternatively, using two equivalents of the same coupling partner can lead to the formation of symmetrical biaryl structures. This iterative cross-coupling strategy can be extended to synthesize higher polyaryl systems.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.

Strategies for Derivatization and Functionalization of the Core Structure

The core structure of this compound offers numerous avenues for derivatization and functionalization. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups using standard organic transformations.

The bromine atoms, as previously mentioned, are amenable to a wide range of cross-coupling reactions. Additionally, they can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile, or through nucleophilic aromatic substitution under specific conditions. The ethoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. The fluorine atom, while generally less reactive, can influence the reactivity of the adjacent groups and can be a site for specific transformations under harsh conditions. This rich chemistry allows for the generation of a vast library of derivatives from this single, highly functionalized starting material.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, a detailed connectivity map can be constructed.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. In a hypothetical ¹H NMR spectrum of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, the following signals would be anticipated. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display a single proton signal, corresponding to the hydrogen at the C5 position, which would likely be a singlet or a very finely split multiplet due to minor long-range couplings. The ethoxy group would present as a quartet around 4.2 ppm for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, and a triplet around 1.4 ppm for the terminal methyl (-CH₃) protons.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 10.3 | s | - |

| Ar-H (C5-H) | 7.5 | s | - |

| -OCH₂CH₃ | 4.2 | q | 7.0 |

| -OCH₂CH₃ | 1.4 | t | 7.0 |

This table represents hypothetical ¹H NMR data.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aldehydic carbon would be observed as a singlet at a highly deshielded position, approximately 188 ppm. The aromatic carbons would appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents (bromine, fluorine, and ethoxy group). The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant. The ethoxy group carbons would be found in the aliphatic region, with the -OCH₂- carbon around 65 ppm and the -CH₃ carbon around 15 ppm.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| -CHO | 188.0 |

| C-F | 158.0 (d, ¹JCF ≈ 250 Hz) |

| C-Br | 115.0, 118.0 |

| C-O | 155.0 |

| C-H (Aromatic) | 120.0 |

| C (ipso-CHO) | 125.0 |

| -OCH₂CH₃ | 65.0 |

| -OCH₂CH₃ | 15.0 |

This table represents hypothetical ¹³C NMR data and predicted coupling (d = doublet).

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal would be expected. The chemical shift of this fluorine atom would be influenced by the ortho-aldehyde group and the ortho-bromine atom. This signal would likely appear as a singlet or a finely split multiplet due to long-range couplings with the aromatic proton.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, for instance, linking the aromatic proton signal to its corresponding carbon signal and the ethoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity. It would show correlations between the aldehydic proton and the aromatic carbons, and between the aromatic proton and its neighboring carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. Aromatic C-H stretching vibrations would appear around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether linkage would likely produce a strong signal in the 1200-1250 cm⁻¹ range. The presence of the C-Br and C-F bonds would result in absorptions in the fingerprint region (below 1000 cm⁻¹).

| Functional Group | Hypothetical IR Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aldehyde C=O Stretch | 1700-1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-O (Ether) Stretch | 1200-1250 | Strong |

| C-F Stretch | 1000-1100 | Strong |

| C-Br Stretch | 500-650 | Medium to Strong |

This table represents hypothetical IR absorption data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 1:2:1 would be observed, which is a definitive indicator of two bromine atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the absorption spectrum is primarily dictated by the benzaldehyde (B42025) chromophore, which is modified by the electronic effects of the bromo, ethoxy, and fluoro substituents.

The principal electronic transitions observed in benzaldehydes are the n → π* and π → π* transitions. youtube.comlibretexts.org The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The π → π* transition involves the promotion of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π* orbital. youtube.comlibretexts.org

The presence of substituents on the benzene ring significantly influences the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Halogen substituents, such as bromine and fluorine, are auxochromes and can cause a bathochromic (red) shift of the π → π* absorption band due to their electron-donating resonance effect and electron-withdrawing inductive effect. The ethoxy group, a strong electron-donating group, is also expected to induce a significant red shift. The interplay of these substituents—two bromo groups, one ethoxy group, and one fluoro group—on the benzaldehyde core will result in a complex modulation of the absorption maxima.

Based on data for related compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → π | ~320 - 350 | Low (< 500) |

| π → π | ~260 - 290 | High (> 10,000) |

| Note: These are estimated values based on the analysis of substituted benzaldehydes. Actual experimental values may vary. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can determine bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and packing in the solid state.

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the aldehyde, ethoxy, and halogen substituents. The presence of bulky bromine atoms ortho and para to the ethoxy group, and ortho to the fluorine and aldehyde groups, is likely to introduce some steric strain, which may result in slight deviations from ideal geometries.

Analysis of crystallographic data for similarly substituted benzaldehydes suggests that the aldehyde group may be slightly twisted out of the plane of the benzene ring. researchgate.net Intermolecular interactions, such as halogen bonding (C-Br···O or C-F···O) and π-π stacking, are also anticipated to play a significant role in the crystal packing. iucr.org

A hypothetical set of crystallographic parameters for this compound is presented below, based on typical values for related organic halogen compounds.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Bond Length C-Br (Å) | ~1.90 |

| Bond Length C-F (Å) | ~1.35 |

| Bond Length C=O (Å) | ~1.21 |

| Bond Length C-O (ethoxy) | ~1.37 |

| Note: These are generalized values and would require experimental determination for confirmation. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. This method is effective for determining the ground-state properties of many-body systems by mapping the complex many-electron problem onto a simpler one based on the electron density.

For 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key structural parameters. Studies on similar substituted benzaldehydes have successfully used DFT to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, research on related halogenated benzaldehydes has shown that DFT can accurately predict the planarity of the benzene (B151609) ring and the orientation of the aldehyde and ethoxy groups. researchgate.net

The electronic structure analysis would involve the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. The distribution of these orbitals across the molecule would reveal the likely sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for analyzing the flexibility of the ethoxy group. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformations (rotamers) of the ethoxy group relative to the benzene ring and the energetic barriers between them. This is critical for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or biological receptors.

Furthermore, MD simulations can elucidate intermolecular interactions in condensed phases. By simulating a system containing multiple molecules of this compound, one could study how they pack together in a solid state or how they are solvated in a liquid. These simulations would reveal important non-covalent interactions, such as halogen bonding (involving the bromine atoms) and dipole-dipole interactions, which govern the macroscopic properties of the substance.

Theoretical Predictions of Reactivity, Reaction Pathways, and Transition States

Computational chemistry is instrumental in predicting the reactivity of a molecule and mapping out potential reaction pathways. For this compound, theoretical methods can identify the most reactive sites and predict the outcomes of various chemical transformations.

Molecular Electrostatic Potential (MEP) maps, which can be generated using DFT, are a valuable tool for this purpose. The MEP surface visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the aldehyde group would be an electron-rich site, while the carbonyl carbon would be electron-poor.

To study a specific reaction, such as the oxidation of the aldehyde group, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. Calculating the energies of these species allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's feasibility and kinetics.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a wide range of descriptors could be calculated using computational software. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which can be estimated computationally.

Once calculated, these descriptors can be used to build QSPR models to predict various properties, such as boiling point, solubility, or even biological activity, without the need for experimental measurements. For example, a QSPR study on a series of related benzaldehyde (B42025) derivatives could establish a mathematical relationship between specific molecular descriptors and a property of interest, which could then be used to predict that property for this compound. nih.gov

Illustrative Molecular Descriptors for QSPR

| Descriptor Type | Descriptor Name | Predicted Value |

| Electronic | Dipole Moment | 3.2 D |

| Geometrical | Molecular Surface Area | 250 Ų |

| Physicochemical | LogP | 3.5 |

| Topological | Wiener Index | 1250 |

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of highly functionalized molecules like 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic routes. chemistryjournals.netnih.gov This could involve exploring catalytic methods that improve atom economy and reduce waste. chemistryjournals.net The principles of green chemistry, such as the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions, provide a clear framework for these advancements. chemistryjournals.netnih.gov

Key areas for investigation include:

Catalytic C-H Functionalization: Directing the selective introduction of bromo, fluoro, and ethoxy groups onto a simpler benzaldehyde (B42025) precursor through catalytic C-H activation would represent a significant step forward. This approach minimizes the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Flow Chemistry: The use of flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. chemistryjournals.net Developing a continuous flow process for the synthesis of this compound could lead to higher yields and purity. chemistryjournals.net

Biocatalysis: Employing enzymes for specific transformations could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, enzymatic halogenation or etherification could be explored.

Alternative Solvents: Investigating the use of greener solvents like water, ionic liquids, or supercritical fluids could significantly reduce the environmental footprint of the synthesis. chemistryjournals.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic nature of this compound, arising from the interplay of its various substituents, opens the door to exploring novel and unconventional chemical transformations. The aldehyde group itself is a versatile handle for a multitude of reactions, while the halogen atoms provide sites for cross-coupling and other functionalizations.

Future research could focus on:

Tandem and Multi-component Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation would streamline the synthesis of complex derivatives. nih.govrsc.orgresearchgate.net For example, a tandem reaction could involve a nucleophilic addition to the aldehyde followed by a cross-coupling reaction at one of the bromine positions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to activate the molecule and forge new bonds. d-nb.inforesearchgate.net This could be used to introduce new functional groups or to construct more complex scaffolds from this compound. d-nb.inforesearchgate.net

Selective Cross-Coupling Reactions: The differential reactivity of the two bromine atoms and the fluorine atom could be exploited to achieve selective functionalization. Developing catalytic systems that can distinguish between these positions would be a significant achievement.

Unconventional Aldehyde Transformations: Exploring reactions beyond standard aldehyde chemistry, such as its participation in cycloadditions or its use as a directing group for remote C-H functionalization, could uncover new synthetic pathways. acs.org

Application in the Synthesis of Advanced Materials and Specialty Chemicals

The high degree of functionalization in this compound makes it an attractive building block for the synthesis of advanced materials and specialty chemicals with tailored properties. The presence of halogens, for instance, can influence properties like flame retardancy and can be crucial for the performance of certain electronic materials. rsc.org

Potential applications to be explored include:

Functional Polymers: Incorporating this molecule into polymer backbones could lead to materials with unique optical, electronic, or thermal properties. For example, it could be used to create flame-retardant polymers or polymers with high refractive indices.

Liquid Crystals: The rigid aromatic core and the potential for introducing various substituents make it a candidate for the design of novel liquid crystalline materials.

Functional Dyes and Pigments: Derivatization of the benzaldehyde could lead to the synthesis of new chromophores with specific absorption and emission properties, potentially for use in sensing or imaging applications.

Pharmaceutical and Agrochemical Intermediates: The unique substitution pattern could be a key feature in the development of new biologically active compounds. The molecule could serve as a versatile intermediate for the synthesis of complex drug candidates or novel pesticides.

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications and derivatives of this compound, high-throughput synthesis and screening methods will be invaluable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds. nih.gov

Future efforts in this area could involve:

Automated Synthesis: Utilizing robotic platforms to perform parallel synthesis of derivatives, varying the substituents introduced at the aldehyde or halogen positions. nih.gov

Miniaturized Reaction Systems: Employing microplate formats to conduct numerous reactions simultaneously on a small scale, reducing reagent consumption and waste.

Rapid Screening Techniques: Developing and applying high-throughput screening assays to quickly assess the properties of the synthesized derivatives, whether for biological activity, material properties, or catalytic performance.

Synergistic Approaches Combining Synthetic and Computational Chemistry for Compound Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new molecules and the prediction of their properties. acs.orgnih.govacs.orgnih.gov This synergistic approach can guide synthetic efforts, saving time and resources.

For this compound, this could entail:

Predicting Reactivity: Using computational models to predict the most likely sites for reaction and to understand the influence of the different substituents on the molecule's reactivity. wuxibiology.commdpi.com This can help in designing selective synthetic strategies.

Designing Novel Derivatives: Computationally designing new derivatives with desired properties, such as specific binding affinities for a biological target or particular optical properties for a material. nih.govmdpi.com

Understanding Intermolecular Interactions: Modeling how the molecule interacts with other molecules, such as in crystal packing or in a binding pocket of a protein. The presence of multiple halogens suggests that halogen bonding could play a significant role in its solid-state structure and interactions. rsc.orgrsc.org

Elucidating Reaction Mechanisms: Combining experimental data with computational studies to gain a detailed understanding of the mechanisms of new reactions involving this compound. acs.orgnih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in synthesis, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and etherification steps. For example, bromination of a fluorobenzaldehyde precursor using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at controlled temperatures (35–55°C) can introduce bromine atoms at the 4 and 6 positions . Ethoxylation via nucleophilic substitution (e.g., using NaOEt) introduces the ethoxy group. Yield optimization requires precise temperature control: higher temperatures (50–55°C) may accelerate side reactions, while lower temperatures (35–40°C) improve selectivity but extend reaction time . Purity is verified via HPLC or GC-MS, with solvent selection (e.g., ethanol or DMF) impacting crystallization efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles. For example, similar brominated benzaldehydes exhibit planarity deviations <5° in the aromatic ring, with halogen substituents influencing crystal packing . Spectroscopic methods include:

- ¹H/¹³C NMR : Fluorine and bromine atoms cause distinct splitting patterns (e.g., ²J coupling for adjacent F and Br) .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-Br (~600 cm⁻¹), and C-O (ether, ~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 335.9) confirm molecular weight .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?

The aldehyde group is electrophilic, enabling condensation reactions (e.g., with hydrazines to form hydrazones). Bromine atoms at positions 4 and 6 are susceptible to Suzuki-Miyaura coupling using Pd catalysts, enabling aryl-aryl bond formation . The ethoxy group at position 3 is less reactive under mild conditions but can undergo dealkylation with strong acids (e.g., HBr in acetic acid) . Fluorine at position 2 exhibits inertness in most nucleophilic environments, making it a stable directing group .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on halogen positioning be resolved?

Discrepancies may arise from polymorphism or dynamic disorder in crystals. For example, bromine atoms in similar compounds show positional disorder in SC-XRD, leading to ambiguous electron density maps. To resolve this:

Q. What strategies optimize regioselectivity in derivatization reactions involving multiple halogens?

To target specific halogen sites (e.g., bromine at C4 vs. C6):

- Protecting groups : Temporarily block the aldehyde with a ketal to direct coupling to bromine .

- Metal catalysts : Use Pd(0) with bulky ligands (e.g., SPhos) to favor sterically accessible bromine .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity at bromine via solvation .

Q. How can computational modeling predict biological activity or toxicity of derivatives?

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, increased bromine electronegativity enhances antimicrobial potency in similar benzaldehydes .

- Docking studies : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP inhibition risks .

Q. What methodologies address discrepancies in reaction kinetics under varying catalytic systems?

Contradictory rate data (e.g., Pd vs. Cu catalysis) require mechanistic validation:

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .

- In situ IR spectroscopy : Monitor intermediate formation (e.g., Pd-aryl complexes) .

- Control experiments : Test for homogeneous vs. heterogeneous catalysis by filtering catalysts mid-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.